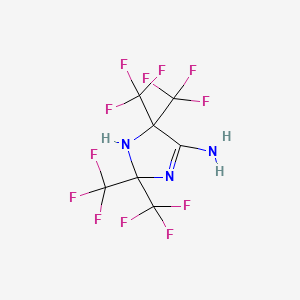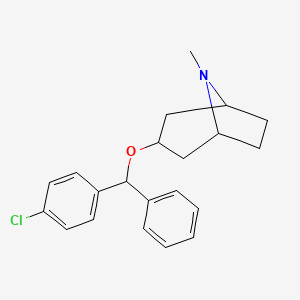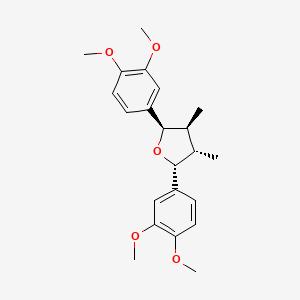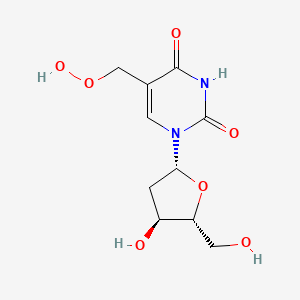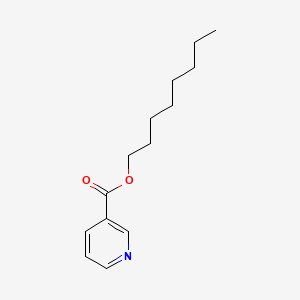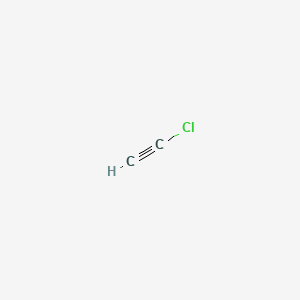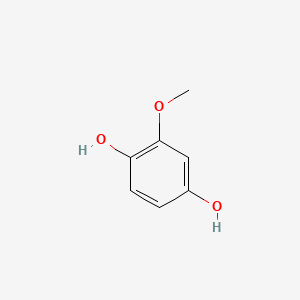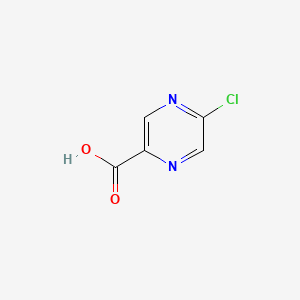
Acide 5-chloropyrazine-2-carboxylique
Vue d'ensemble
Description
5-Chloropyrazine-2-carboxylic acid (5-CPCA) is an important organic compound that has been the subject of numerous scientific studies. It is a cyclic compound, with a five-membered ring containing a nitrogen atom and two carboxyl groups. 5-CPCA is a versatile compound that can be used for a variety of applications, including synthesis, research, and laboratory experiments. In
Applications De Recherche Scientifique
Activité antimycobactérienne
L'acide 5-chloropyrazine-2-carboxylique a été trouvé pour avoir une activité antimycobactérienne significative {svg_1}. En particulier, l'amide 3,5-bis-trifluorométhylphényle de l'acide 5-tert-butyl-6-chloropyrazine-2-carboxylique a montré la plus grande activité antituberculeuse (72 % d'inhibition) contre Mycobacterium tuberculosis {svg_2}. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimycobactériens.
Activité antifongique
Le composé présente également des effets antifongiques {svg_3}. Les amides 3-méthylphényle de l'acide 6-chloro- et 5-tert-butyl-6-chloro-pyrazine-2-carboxylique ont montré un effet antifongique in vitro faible contre toutes les souches testées {svg_4}. Cependant, ce dernier était le composé antialgal le plus actif {svg_5}.
Inhibition de la photosynthèse
Les dérivés de l'this compound ont été trouvés pour inhiber la photosynthèse {svg_6}. L'inhibiteur le plus actif du taux d'évolution de l'oxygène dans les chloroplastes d'épinard était l'(3,5-bis-trifluorométhylphényl)amide de l'acide 6-chloropyrazine-2-carboxylique {svg_7}.
Lipophilie
La lipophilie d'un composé est un facteur important dans sa biodisponibilité et sa distribution dans l'organisme. L'amide 3,5-bis-trifluorométhylphényle de l'acide 5-tert-butyl-6-chloropyrazine-2-carboxylique a montré la lipophilie la plus élevée (log P = 6,85) {svg_8}.
Synthèse d'agents pharmaceutiquement actifs
L'this compound est un bloc de construction important dans de nombreux agents pharmaceutiquement actifs {svg_9}. Il peut être préparé efficacement à partir de l'ester méthylique de l'this compound {svg_10}.
Évaluation biologique
Des pyrazinecarboxamides substitués, qui peuvent être synthétisés à partir de l'this compound, ont été évalués pour leur activité biologique {svg_11}. Cela inclut des tests d'activités antimycobactériennes, antifongiques et d'inhibition de la photosynthèse {svg_12}.
Mécanisme D'action
Target of Action
It is hypothesized that the compound may disrupt targets in the biosynthesis pathways ofnicotinamide adenine dinucleotide (NAD) and/or ethylene .
Mode of Action
The exact mode of action of 5-Chloropyrazine-2-carboxylic acid remains unknown due to the lack of specific studies. The compound is believed to interact with its targets, potentially disrupting the normal function of the biosynthesis pathways of NAD and/or ethylene .
Biochemical Pathways
The biochemical pathways affected by 5-Chloropyrazine-2-carboxylic acid are likely related to the biosynthesis of NAD and/or ethylene These pathways play crucial roles in various biological processes, including energy metabolism and plant growth regulation
Result of Action
One study suggests that a similar compound, 5-fluoropyrazine-2-carboxylic acid, provided between 71 and 95% control of barnyardgrass and yellow nutsedge, with only modest injury (8–25%) to soybean . This suggests that 5-Chloropyrazine-2-carboxylic acid may have similar herbicidal effects.
Safety and Hazards
5-Chloropyrazine-2-carboxylic acid is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
5-Chloropyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with mycobacterial fatty acid synthase I, where 5-Chloropyrazine-2-carboxylic acid acts as an inhibitor . This inhibition disrupts the synthesis of fatty acids, which are crucial components of the cell membrane. Additionally, 5-Chloropyrazine-2-carboxylic acid has been shown to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, potentially affecting cellular energy metabolism .
Cellular Effects
The effects of 5-Chloropyrazine-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mycobacterial cells, 5-Chloropyrazine-2-carboxylic acid inhibits the growth of Mycobacterium tuberculosis by targeting fatty acid synthase I . This inhibition leads to a disruption in cell membrane synthesis, ultimately affecting cell viability. Furthermore, 5-Chloropyrazine-2-carboxylic acid has been shown to impact gene expression related to NAD biosynthesis, thereby influencing cellular energy production .
Molecular Mechanism
The molecular mechanism of action of 5-Chloropyrazine-2-carboxylic acid involves several key interactions at the molecular level. It binds to the active site of mycobacterial fatty acid synthase I, inhibiting its enzymatic activity . This binding prevents the synthesis of fatty acids, which are essential for cell membrane integrity. Additionally, 5-Chloropyrazine-2-carboxylic acid interacts with enzymes involved in NAD biosynthesis, potentially leading to a reduction in cellular NAD levels . This reduction can affect various metabolic processes that rely on NAD as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyrazine-2-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 5-Chloropyrazine-2-carboxylic acid is relatively stable under standard laboratory conditions In in vitro studies, prolonged exposure to 5-Chloropyrazine-2-carboxylic acid has been associated with sustained inhibition of fatty acid synthase I and disruption of cell membrane synthesis .
Dosage Effects in Animal Models
The effects of 5-Chloropyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to inhibit the growth of Mycobacterium tuberculosis without causing significant toxicity . At higher doses, 5-Chloropyrazine-2-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-Chloropyrazine-2-carboxylic acid is involved in several metabolic pathways, including those related to fatty acid synthesis and NAD biosynthesis . It interacts with enzymes such as mycobacterial fatty acid synthase I and NAD biosynthesis enzymes, affecting their activity and, consequently, metabolic flux. The inhibition of fatty acid synthase I by 5-Chloropyrazine-2-carboxylic acid disrupts the synthesis of fatty acids, while its interaction with NAD biosynthesis enzymes can lead to altered levels of NAD and its related metabolites .
Transport and Distribution
The transport and distribution of 5-Chloropyrazine-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins. It has been suggested that 5-Chloropyrazine-2-carboxylic acid is transported into cells via specific transporters that recognize its chemical structure . Once inside the cell, it can bind to proteins involved in fatty acid synthesis and NAD biosynthesis, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Chloropyrazine-2-carboxylic acid is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in fatty acid synthesis and NAD biosynthesis . Additionally, post-translational modifications and targeting signals may direct 5-Chloropyrazine-2-carboxylic acid to specific compartments or organelles within the cell, further influencing its activity .
Propriétés
IUPAC Name |
5-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJOTWLLDJYKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189656 | |
| Record name | Pyrazinecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-80-1 | |
| Record name | 5-Chloro-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinecarboxylic acid, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036070801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of regiospecific enzymatic hydroxylation in the synthesis of 5-chloropyrazine-2-carboxylic acid?
A1: Regiospecific enzymatic hydroxylations offer a controlled approach to introduce hydroxyl groups at specific positions on the pyrazine ring. This method, as described in the paper "Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3" [], allows for the synthesis of specific isomers, which is crucial as different isomers of a compound can exhibit different biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
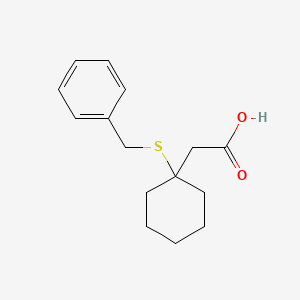
![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)
